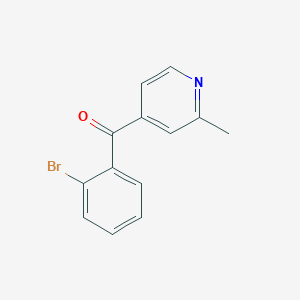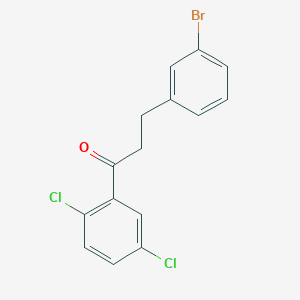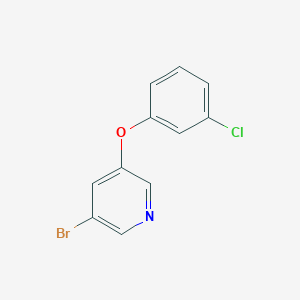
5-(4-溴苯基)-1H-咪唑-2-甲醛
描述
5-(4-bromophenyl)-1H-imidazole-2-carbaldehyde is a useful research compound. Its molecular formula is C10H7BrN2O and its molecular weight is 251.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(4-bromophenyl)-1H-imidazole-2-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-bromophenyl)-1H-imidazole-2-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
液晶技术
该化合物是合成液晶材料的前体。 由于其溴苯基,它可以用来创造新型液晶,在显示器和高级光学器件中具有潜在应用 .
农业化学品
最后,该化合物在农业中的潜在应用扩展到创造新型杀虫剂或除草剂,从而有助于更有效的作物保护策略。
上述每个应用都代表了5-(4-溴苯基)-1H-咪唑-2-甲醛可能产生重大影响的不同领域,表明该化合物在科学研究中的多功能性和重要性。 提供的信息基于该化合物的结构特征和已知的反应模式,以及它与具有类似功能的其他化合物的关系 .
作用机制
Target of Action
Related compounds such as pyrazoline derivatives, which also contain a 4-bromophenyl group, have been shown to interact with acetylcholinesterase (ache) in the cholinergic nervous system of both vertebrates and invertebrates . AChE is a principal enzyme that hydrolyzes acetylcholine, a neurotransmitter essential for nerve impulse transmission .
Mode of Action
Related compounds have been shown to inhibit ache activity . This inhibition disrupts the normal transmission of nerve impulses, leading to various physiological effects .
Biochemical Pathways
Related compounds have been shown to affect the production of reactive oxygen species (ros) and malondialdehyde (mda), a biomarker for oxidative stress . These compounds can increase ROS and MDA levels, indicating potential antioxidant activity .
Result of Action
Related compounds have been shown to reduce ache activity, leading to behavioral changes and body movement impairment in organisms . Additionally, these compounds can increase ROS and MDA levels, potentially causing oxidative stress .
生化分析
Biochemical Properties
5-(4-bromophenyl)-1H-imidazole-2-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the nervous system . The interaction between 5-(4-bromophenyl)-1H-imidazole-2-carbaldehyde and acetylcholinesterase results in the inhibition of the enzyme’s activity, leading to altered neurotransmission. Additionally, this compound can bind to specific receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses.
Cellular Effects
The effects of 5-(4-bromophenyl)-1H-imidazole-2-carbaldehyde on various cell types and cellular processes are profound. This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that 5-(4-bromophenyl)-1H-imidazole-2-carbaldehyde can induce oxidative stress in cells by increasing the production of reactive oxygen species (ROS) . This oxidative stress can lead to DNA damage, protein modifications, and lipid peroxidation, ultimately affecting cell viability and function. Furthermore, the compound has been observed to alter the expression of genes involved in apoptosis, cell cycle regulation, and metabolic pathways, thereby influencing cell fate and behavior.
Molecular Mechanism
The molecular mechanism of action of 5-(4-bromophenyl)-1H-imidazole-2-carbaldehyde involves several key interactions at the molecular level. This compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, 5-(4-bromophenyl)-1H-imidazole-2-carbaldehyde can bind to the active site of acetylcholinesterase, inhibiting its catalytic activity and preventing the breakdown of acetylcholine . This inhibition leads to an accumulation of acetylcholine in the synaptic cleft, resulting in prolonged neurotransmission. Additionally, the compound can interact with transcription factors, modulating their activity and influencing the expression of target genes involved in various cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-(4-bromophenyl)-1H-imidazole-2-carbaldehyde can change over time due to factors such as stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Prolonged exposure to 5-(4-bromophenyl)-1H-imidazole-2-carbaldehyde can lead to cumulative effects on cellular function, including alterations in cell viability, proliferation, and differentiation. In vitro and in vivo studies have demonstrated that the compound can induce long-term changes in gene expression and cellular metabolism, highlighting the importance of considering temporal effects when studying its biochemical properties.
Dosage Effects in Animal Models
The effects of 5-(4-bromophenyl)-1H-imidazole-2-carbaldehyde vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and exert specific biochemical effects, such as enzyme inhibition or receptor modulation . At higher doses, 5-(4-bromophenyl)-1H-imidazole-2-carbaldehyde can induce toxic or adverse effects, including oxidative stress, inflammation, and tissue damage. Studies have identified threshold effects, where the compound’s impact on cellular and physiological processes becomes more pronounced beyond a certain dosage. It is crucial to determine the optimal dosage range to balance the desired biochemical effects with potential toxicity.
Metabolic Pathways
5-(4-bromophenyl)-1H-imidazole-2-carbaldehyde is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound can undergo biotransformation through enzymatic reactions, leading to the formation of metabolites with distinct biochemical properties . These metabolic pathways can influence the compound’s activity, stability, and overall impact on cellular function. Additionally, 5-(4-bromophenyl)-1H-imidazole-2-carbaldehyde can affect metabolic flux and alter the levels of key metabolites, further modulating cellular processes and responses.
Transport and Distribution
The transport and distribution of 5-(4-bromophenyl)-1H-imidazole-2-carbaldehyde within cells and tissues are critical for understanding its biochemical effects. This compound can interact with specific transporters and binding proteins, facilitating its uptake and distribution across cellular compartments . Once inside the cell, 5-(4-bromophenyl)-1H-imidazole-2-carbaldehyde can accumulate in specific organelles or regions, influencing its localization and activity. The compound’s transport and distribution patterns can impact its interactions with biomolecules and its overall biochemical effects.
Subcellular Localization
The subcellular localization of 5-(4-bromophenyl)-1H-imidazole-2-carbaldehyde plays a crucial role in determining its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, studies have shown that 5-(4-bromophenyl)-1H-imidazole-2-carbaldehyde can localize to the mitochondria, where it exerts its effects on mitochondrial function and metabolism . The subcellular localization of the compound can influence its interactions with biomolecules and its impact on cellular processes, highlighting the importance of understanding its distribution within the cell.
属性
IUPAC Name |
5-(4-bromophenyl)-1H-imidazole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O/c11-8-3-1-7(2-4-8)9-5-12-10(6-14)13-9/h1-6H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKRUWMMSSWZVRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(N2)C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






Amine Hydrochloride](/img/structure/B1373714.png)
![9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine-3(2H)-thione](/img/structure/B1373715.png)
![6-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1373716.png)

![5-bromo-3-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1373720.png)



![8-Benzyl-1-thia-4,8-diazaspiro[4.5]decan-3-one](/img/structure/B1373730.png)
![2-[5-(Piperidin-2-yl)-1,2,4-oxadiazol-3-yl]pyrimidine hydrochloride](/img/structure/B1373731.png)
